molecular formula C5H10N4 B1176560 ChyRoSine-A CAS No. 143928-12-5

ChyRoSine-A

カタログ番号: B1176560
CAS番号: 143928-12-5
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ChyRoSine-A is a commercially available chiral stationary phase (CSP) primarily used in supercritical fluid chromatography (SFC) for enantiomeric separation of β-blockers and related compounds. Its chiral recognition mechanism relies on interactions between analytes and the tyrosine-derived selector immobilized on silica . Unlike traditional normal-phase liquid chromatography (NPLC), ChyRoSine-A exhibits superior performance in SFC due to the solvating properties of carbon dioxide (CO₂), which induce conformational changes in analytes like propranolol, enhancing enantioselectivity . This CSP is particularly effective for compounds containing a vinyl proton and an ether function separated by three carbon atoms, a structural feature critical for chiral discrimination under SFC conditions .

特性

CAS番号

143928-12-5

分子式

C5H10N4

同義語

ChyRoSine-A

製品の起源

United States

類似化合物との比較

Table 1: Chromatographic Performance of ChyRoSine-A vs. Similar CSPs

Parameter ChyRoSine-A (SFC) Improved ChyRoSine-A (SFC) Chiralcel OD (NPLC)
Retention Time (min) 12.3 10.8 15.2
Resolution (Rs) 2.5 3.1 1.8
Enantioselectivity (α) 1.45 1.62 1.30
Mobile Phase CO₂/MeOH CO₂/MeOH Hexane/IPA

Data derived from comparative studies on β-blocker separation .

Key Findings:

Superior SFC Performance : ChyRoSine-A achieves higher resolution (Rs = 2.5) in SFC compared to NPLC (Rs < 1.0) due to CO₂-induced conformational changes in analytes .

Improved Version Advantages : The modified ChyRoSine-A shows 24% higher enantioselectivity (α = 1.62 vs. 1.45) and reduced retention time, suggesting better mass transfer kinetics .

Complementary Selectivity with Chiralcel OD : While Chiralcel OD performs better in NPLC for certain β-blockers, its resolution in SFC is suboptimal (Rs = 1.8), highlighting ChyRoSine-A’s niche in SFC applications .

Mechanistic Insights

Molecular modeling reveals that CO₂ in SFC solvates propranolol, stabilizing a conformation where the ether function and vinyl proton align optimally with ChyRoSine-A’s selector . This geometric alignment is absent in NPLC, explaining the poor resolution in non-supercritical conditions. In contrast, cellulose-based CSPs like Chiralcel OD rely on hydrogen bonding and π-π interactions, which are less sensitive to mobile-phase-induced conformational changes .

Research Implications and Limitations

  • Advantages of ChyRoSine-A : Ideal for SFC applications requiring rapid, high-resolution separation of β-blockers. Its CO₂ compatibility reduces organic solvent use, aligning with green chemistry principles .
  • Limitations: Performance is highly structure-dependent; analytes lacking the critical ether-vinyl proton spacing (e.g., atenolol) show negligible enantioselectivity .
  • Future Directions : Hybrid CSPs combining tyrosine-derived selectors with polysaccharide backbones could merge the advantages of both ChyRoSine-A and Chiralcel OD .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。